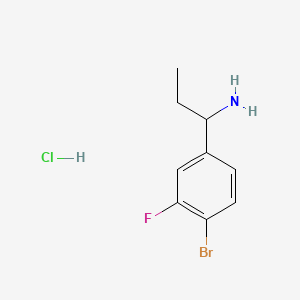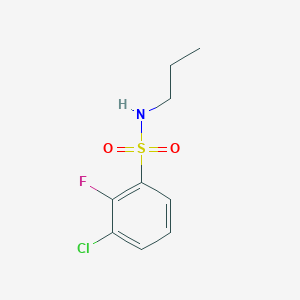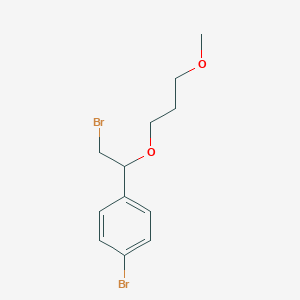
1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of two bromine atoms and a methoxypropoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene can be achieved through a multi-step process involving the bromination of benzene derivatives. One common method involves the following steps:
Bromination of Benzene: Benzene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to form bromobenzene.
Alkylation: The bromobenzene is then subjected to an alkylation reaction with 3-methoxypropyl bromide in the presence of a strong base such as sodium hydride (NaH) to introduce the methoxypropoxy group.
Further Bromination: The resulting compound is further brominated to introduce the second bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and alkylation processes. These processes are carried out in controlled environments to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include hydrocarbons with reduced bromine content.
Aplicaciones Científicas De Investigación
1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is explored for its potential use in the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and methoxypropoxy group influence the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of intermediates that undergo further transformations to yield the desired products.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-methoxybenzene: Similar in structure but lacks the additional bromine and methoxypropoxy group.
1-Bromo-4-ethylbenzene: Contains an ethyl group instead of the methoxypropoxy group.
1-Bromo-4-ethynylbenzene: Contains an ethynyl group instead of the methoxypropoxy group.
Uniqueness
1-Bromo-4-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene is unique due to the presence of both bromine atoms and the methoxypropoxy group, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C12H16Br2O2 |
|---|---|
Peso molecular |
352.06 g/mol |
Nombre IUPAC |
1-bromo-4-[2-bromo-1-(3-methoxypropoxy)ethyl]benzene |
InChI |
InChI=1S/C12H16Br2O2/c1-15-7-2-8-16-12(9-13)10-3-5-11(14)6-4-10/h3-6,12H,2,7-9H2,1H3 |
Clave InChI |
BLNFMEXZEISEFI-UHFFFAOYSA-N |
SMILES canónico |
COCCCOC(CBr)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


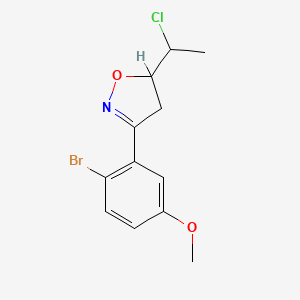

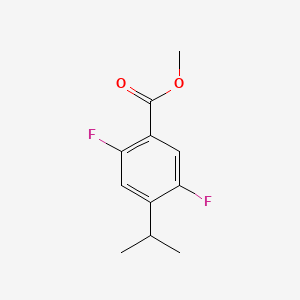
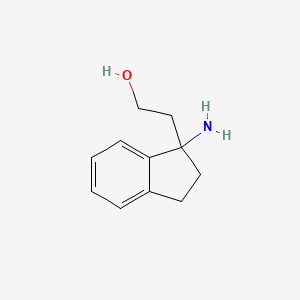
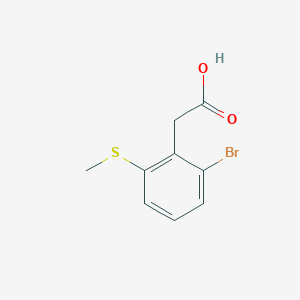
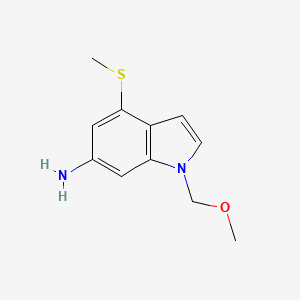

![2-[3-(Difluoromethyl)azetidin-1-yl]ethan-1-amine](/img/structure/B13630352.png)
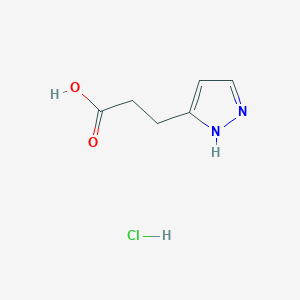

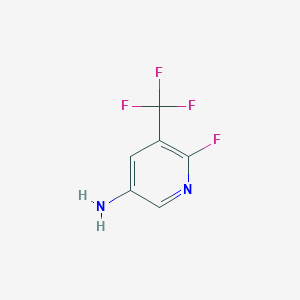
![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)
